5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride
Overview
Description
The description of a compound usually includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s appearance (solid, liquid, color, etc.) and any distinctive odors.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and yields. The synthesis route can often be optimized to improve yield, reduce cost, or make the process more environmentally friendly.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties like acidity or basicity, reactivity with other substances, and stability can also be analyzed.Scientific Research Applications
Metal Complex Synthesis and Characterization Research has been conducted on synthesizing and characterizing metal complexes with triazole derivatives. Cu(II), Ni(II), and Fe(II) complexes with a new substituted [1,2,4] triazole Schiff base were synthesized, characterized, and compared theoretically and experimentally. The structural properties, magnetic moment, UV–Vis, mass spectral data, and NMR IR spectra of these complexes were thoroughly studied (Sancak et al., 2007).
Coordination Geometries in Metal Complexes The coordination geometries of bis(4-amino-3-ethyl-1,2,4-triazole-5-thione) complexes of divalent ions like Mn, Fe, Co, Ni, Cu, and Zn have been investigated. This study is crucial in understanding the coordination behavior of triazole ligands towards divalent first-row transition metals, which is pivotal in the design of coordination complexes for various applications (Kajdan et al., 2000).
Synthesis of Peptidomimetics and Biologically Active Compounds Research has focused on the synthesis of 5-amino-1,2,3-triazole-4-carboxylates for creating triazole-based scaffolds, which are significant for the development of peptidomimetics or biologically active compounds. These triazoles are particularly useful in overcoming the challenges posed by the Dimroth rearrangement in the chemistry of 5-amino-1,2,3-triazole-4-carboxylic acid (Ferrini et al., 2015).
Microwave-Assisted Synthesis of Propanamides 1,2,4-Triazole is a key scaffold in medicinal and agricultural chemistry, and novel microwave-assisted synthesis methods have been developed for creating 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. These methods allow for the efficient preparation of a diverse library of propanamides, showcasing the versatility of 1,2,4-triazoles as building blocks (Tan et al., 2017).
Gas/Vapor Sorption and Sensing Applications Amine-decorated luminescent metal-organic frameworks (MOFs) based on triazine-based dicarboxylate ligands have been strategically designed and functionalized for selective gas/vapor sorption. These MOFs exhibit exceptional CO2 sorption isotherms and are highly selective over N2 and H2. Additionally, these frameworks are employed for ultrafast and selective detection of 2,4,6-trinitrophenol (TNP) in water, surpassing previous detection limits. The real-time sensing of TNP in the vapor phase via fluorescence microscopy demonstrates the potential of these MOFs in practical sensing applications (Das & Mandal, 2018).
Safety And Hazards
The compound’s toxicity, flammability, and environmental impact would be studied. This information is crucial for handling, storage, and disposal of the compound.
Future Directions
This could involve potential applications of the compound, based on its properties and biological activity. It could also involve further studies needed to fully understand the compound.
Please note that the above is a general approach and the specific details would depend on the particular compound being studied. For “5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride”, more specific information would likely be available in scientific literature or databases. If you have access to a university or institutional library, they may be able to help you find more information. Alternatively, you could consider reaching out to researchers in the field.
properties
IUPAC Name |
5-(aminomethyl)-1H-1,2,4-triazol-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5.2ClH/c4-1-2-6-3(5)8-7-2;;/h1,4H2,(H3,5,6,7,8);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDDKKBACSMESB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NN1)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride | |
CAS RN |
21795-97-1 | |
Record name | 5-(aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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